
Dimethyl (11-bromoundecyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (11-bromoundecyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a brominated undecyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl (11-bromoundecyl)phosphonate can be synthesized through a multi-step process involving the bromination of undecyl alcohol followed by phosphonation. The general synthetic route involves:
Bromination: Undecyl alcohol is treated with phosphorus tribromide (PBr3) to yield 11-bromoundecanol.
Phosphonation: The brominated intermediate is then reacted with dimethyl phosphite in the presence of a base such as sodium hydride (NaH) to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and phosphonation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (11-bromoundecyl)phosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: The brominated chain can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of the original compound.
Oxidation: Products include phosphonic acids or phosphonates.
Reduction: Products include the corresponding alkanes.
Wissenschaftliche Forschungsanwendungen
Dimethyl (11-bromoundecyl)phosphonate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological systems.
Medicine: Investigated for its potential as a prodrug or in drug delivery systems.
Industry: Utilized in the development of flame retardants, plasticizers, and surfactants.
Wirkmechanismus
The mechanism of action of dimethyl (11-bromoundecyl)phosphonate involves its interaction with molecular targets through its brominated and phosphonate functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the phosphonate group can form strong interactions with metal ions or enzymes. These interactions can modulate the activity of biological pathways or catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl methylphosphonate: A simpler phosphonate compound used as a flame retardant and chemical warfare simulant.
Diethyl (11-bromoundecyl)phosphonate: Similar structure but with ethyl groups instead of methyl groups.
Dimethyl (10-bromodecyl)phosphonate: Similar structure but with a shorter alkyl chain.
Uniqueness
Dimethyl (11-bromoundecyl)phosphonate is unique due to its specific chain length and functional groups, which confer distinct reactivity and properties. Its brominated undecyl chain provides a balance between hydrophobicity and reactivity, making it suitable for various applications in synthesis and materials science.
Eigenschaften
Molekularformel |
C13H28BrO3P |
|---|---|
Molekulargewicht |
343.24 g/mol |
IUPAC-Name |
1-bromo-11-dimethoxyphosphorylundecane |
InChI |
InChI=1S/C13H28BrO3P/c1-16-18(15,17-2)13-11-9-7-5-3-4-6-8-10-12-14/h3-13H2,1-2H3 |
InChI-Schlüssel |
SWGDEDITTJNGRA-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(CCCCCCCCCCCBr)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


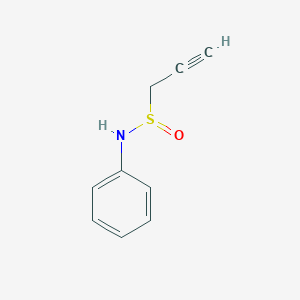
![4-{[(Pyridin-4-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14127283.png)
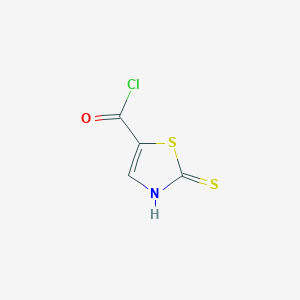
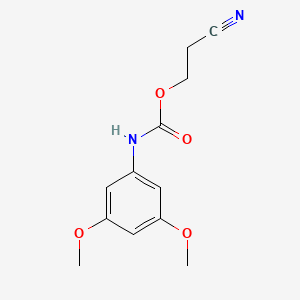
![4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14127289.png)

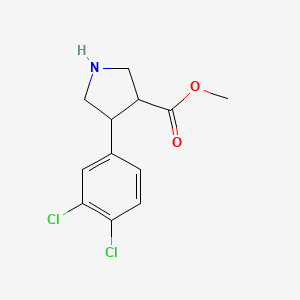
![methyl 7-[3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]hept-2-enoate](/img/structure/B14127328.png)
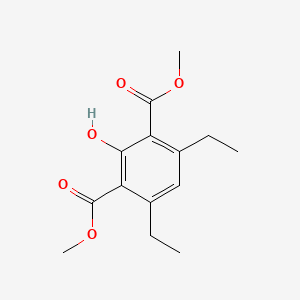
![methyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14127338.png)
![4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide](/img/structure/B14127354.png)
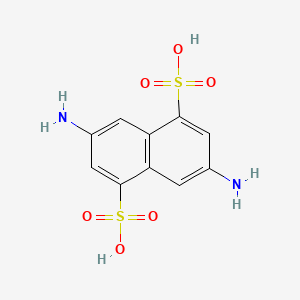
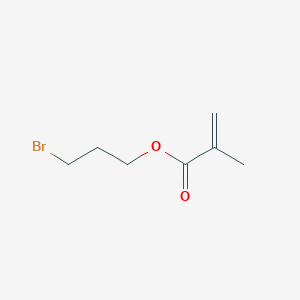
![Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester](/img/structure/B14127374.png)
